
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone
Overview
Description
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with the phenylethanone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Claisen-Schmidt Condensation to Form Chalcones
The α,β-unsaturated ketone moiety in the compound enables Claisen-Schmidt condensation with aromatic aldehydes under basic conditions. For example, reaction with 4-bromobenzaldehyde in DMF using NaH as a base yields (Z)-3-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (chalcone derivative) .
Reaction Conditions
Characterization Data
Parameter | Value |
---|---|
IR (KBr) | 1586 cm⁻¹ (C=C stretching) |
¹H NMR (CDCl₃) | δ 8.12–7.73 (m, 5H, ArH), 5.47 (s, 1H, pyrazole-CH) |
13C NMR | δ 140.73 (pyrazole C-5), 105.91 (pyrazole C-4) |
MS (m/z) | 394 [M⁺] |
Oximation and Etherification
The ketone group undergoes oximation with hydroxylamine hydrochloride, followed by etherification to form oxime ether derivatives. This two-step process enhances biological activity and introduces functional diversity .
Synthetic Pathway
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Oximation :
-
Etherification :
Key Spectral Data for Oxime Ether
Parameter | Value |
---|---|
¹H NMR (DMSO-d₆) | δ 5.36 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) |
IR (cm⁻¹) | 1671 (C=N-O), 3059 (Ar C-H) |
Nucleophilic Substitution at the Bromine Center
The 4-bromo substituent on the pyrazole ring participates in nucleophilic substitution reactions. For example, treatment with sodium selenide (Na₂Se) yields selenide-linked dimers .
Reaction with Sodium Selenide
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Product : 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) diselane.
77Se NMR Data
Compound | δ (ppm) |
---|---|
Diselane derivative | 294.53 |
Cyclization to Pyrazolo-Pyrazole Derivatives
Reaction with hydrazine hydrate facilitates cyclization, forming fused pyrazolo-pyrazole systems. This reaction proceeds via enol-keto tautomerization of the chalcone intermediate .
Cyclization Conditions
Product Characterization
Parameter | Value |
---|---|
¹H NMR (CDCl₃) | δ 7.58 (d, 2H, Ar), 2.21 (s, 3H, CH₃) |
13C NMR | δ 151.37 (C=N), 48.75 (CH₂) |
Comparative Analysis of Reactivity
The table below summarizes reaction outcomes across studies:
Reaction Type | Yield (%) | Key Functional Group Modified |
---|---|---|
Claisen-Schmidt Condensation | 68 | α,β-Unsaturated ketone |
Oximation | 83 | Ketone → Oxime |
Diselane Formation | 74 | C-Br → C-Se |
Scientific Research Applications
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
- 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a compound of increasing interest due to its diverse biological activities. Pyrazole derivatives, in general, are known for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrN2O
- Molecular Weight : 278.14 g/mol
- CAS Number : 1431962-74-1
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrazole derivatives, particularly focusing on their anticancer properties. The compound exhibits significant activity against various cancer cell lines.
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit the growth of tumor cells through various mechanisms. For instance, studies have shown that compounds containing the pyrazole ring can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .
Case Studies
- Breast Cancer Study : A study tested several pyrazole derivatives, including those with bromine substituents similar to this compound, on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity compared to traditional chemotherapy agents when used in combination with doxorubicin .
- Antifungal Activity : Another study evaluated the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. The results demonstrated that certain pyrazole compounds exhibited notable antifungal activity, suggesting potential applications in agricultural settings .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties .
Comparative Biological Activity Table
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLGNRCZRTTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351436 | |
Record name | ST4047286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-49-0 | |
Record name | ST4047286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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